REACTION_CXSMILES
|
Cl.[CH3:2][NH:3][C:4](Cl)=[N:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.[OH-].[Na+]>C(Cl)(Cl)Cl>[CH3:2][N:3]=[C:4]=[N:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1 |f:0.1,2.3|
|
Name
|
N-methyl-N'-phenylchloroformamidine hydrochloride
|
Quantity
|
2.05 g
|
Type
|
reactant
|
Smiles
|
Cl.CNC(=NC1=CC=CC=C1)Cl
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred for 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the organic phase is separated off
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase is extracted twice more with chloroform
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic phases are dried over K2CO3
|
Type
|
FILTRATION
|
Details
|
After filtering off the desiccant
|
Type
|
CUSTOM
|
Details
|
the solution is subjected to further reaction
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |